molecular formula C8H7Cl2NO B1581260 2-Chloro-N-(2-chlorophenyl)acetamide CAS No. 3289-76-7

2-Chloro-N-(2-chlorophenyl)acetamide

Cat. No. B1581260
CAS RN: 3289-76-7
M. Wt: 204.05 g/mol
InChI Key: OPZKPLRTPWUXRN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(2-chlorophenyl)acetamide is 1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) . The compound’s structure shows the presence of N-H…O hydrogen bonds between the molecules .


Physical And Chemical Properties Analysis

2-Chloro-N-(2-chlorophenyl)acetamide is a white to yellow solid . The compound’s InChI key is OPZKPLRTPWUXRN-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-N-(2-chlorophenyl)acetamide is explored in pharmaceutical research for its potential as a precursor in drug synthesis. Its structural properties allow for the creation of various derivatives that could lead to new therapeutic agents . The compound’s reactivity with other chemicals makes it a valuable starting point for synthesizing novel drugs with potential antinflammatory properties .

Agricultural Chemistry

In agriculture, compounds like 2-Chloro-N-(2-chlorophenyl)acetamide are studied for their herbicidal properties. Chloroacetamide, a related compound, has been used as an herbicide , suggesting that derivatives could also be effective in weed control, contributing to higher crop yields and more efficient farming practices.

Material Science

This compound is significant in material science for the development of new materials with specific desired properties. Its molecular structure can be modified to create materials with particular characteristics, such as increased durability or enhanced conductivity .

Environmental Impact Studies

Research into the environmental impact of 2-Chloro-N-(2-chlorophenyl)acetamide includes examining its biodegradability and potential toxicity. Understanding its environmental fate is crucial for assessing the risks associated with its use in various industries .

Analytical Chemistry

In analytical chemistry, 2-Chloro-N-(2-chlorophenyl)acetamide can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of substances within a sample, playing a vital role in quality control and research .

Biochemistry Research

The compound is also of interest in biochemistry for studying enzyme-substrate interactions and metabolic pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds within living organisms .

properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKPLRTPWUXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278603
Record name 2-Chloro-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-chlorophenyl)acetamide

CAS RN

3289-76-7
Record name 3289-76-7
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Record name 2-Chloro-N-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2-chlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

2-Chloroaniline (5 g) was dissolved in dichloromethane (100 ml) and chloroacetyl chloride (3.11 ml) and N,N-diisopropylethylamine (13.65 ml) were added at 0° C. under a nitrogen atmosphere. The mixture was stirred for 1 hour at 0° C. and 12 hours at room temperature, then quenched with water. The product was extracted with dichloromethane. The organic layer was washed with water, brine, dried (MgSO4) and concentrated under reduced pressure to leave the subtitle product as a beige solid. Yield 7.5 g. This was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
13.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide?

A1: The N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide adopts a syn conformation relative to the chlorine atom located at the ortho position of the aromatic ring [, , ]. This conformation is consistent with observations in similar molecules like 2-chloro-N-(2-nitrophenyl)acetamide and N-(2-chlorophenyl)-2,2,2-trimethylacetamide.

Q2: How do the molecules of 2-Chloro-N-(2-chlorophenyl)acetamide interact with each other in the solid state?

A2: 2-Chloro-N-(2-chlorophenyl)acetamide molecules arrange themselves into chains through intermolecular hydrogen bonds. These hydrogen bonds occur between the hydrogen atom of the N—H group and the oxygen atom of the carbonyl group (C=O) in adjacent molecules [, , ]. This interaction contributes to the packing of molecules within the crystal structure.

Q3: Are there any similarities in the structural features observed between 2-Chloro-N-(2-chlorophenyl)acetamide and other related acetanilide compounds?

A3: Yes, the bond parameters and overall conformation observed in 2-Chloro-N-(2-chlorophenyl)acetamide are comparable to those found in other acetanilide derivatives like 2-chloro-N-(phenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, and 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []. This suggests common structural features within this class of compounds.

Q4: Does the presence of bromine in a related compound, 2-Bromo-N-(2-chlorophenyl)acetamide, influence the intermolecular interactions?

A4: Yes, in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, apart from the N—H⋯O hydrogen bonds forming chains, additional interactions are observed. These include weak C—H⋯Cl interactions and notably, Br⋯Br interactions with a distance of 4.3027 (3) Å, which contribute to the formation of column-like structures within the crystal lattice [].

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